molecular formula C10H12N2O3 B6216940 ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate CAS No. 2278285-76-8

ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6216940
CAS No.: 2278285-76-8
M. Wt: 208.2
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Description

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is an organic compound with a unique structure that includes a pyrazole ring and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxocyclobutanecarboxylate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and an appropriate solvent, like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole ring and a cyclobutyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2278285-76-8

Molecular Formula

C10H12N2O3

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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